molecular formula C19H26O3 B14383854 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate CAS No. 88292-41-5

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate

Cat. No.: B14383854
CAS No.: 88292-41-5
M. Wt: 302.4 g/mol
InChI Key: AKMVQTFFJPXWFD-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a phenylpropan-2-yl group, as well as an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the alkylation of cyclohexanone with 2-phenylpropan-2-yl bromide in the presence of a strong base, followed by esterification with 2-oxopropanoic acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in biochemical assays to understand enzyme-substrate interactions .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development and pharmacological studies .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The phenylpropan-2-yl group may contribute to the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(2-phenylpropan-2-yl)cyclohexyl 2-oxopropanoate is unique due to the combination of its cyclohexane ring, phenylpropan-2-yl group, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88292-41-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

[5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-oxopropanoate

InChI

InChI=1S/C19H26O3/c1-13-10-11-16(17(12-13)22-18(21)14(2)20)19(3,4)15-8-6-5-7-9-15/h5-9,13,16-17H,10-12H2,1-4H3

InChI Key

AKMVQTFFJPXWFD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(=O)C)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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